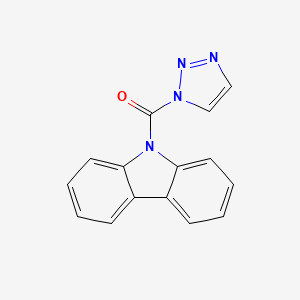![molecular formula C15H12O2S B14118864 Benzene, 1-methyl-4-[(phenylethynyl)sulfonyl]- CAS No. 28995-88-2](/img/structure/B14118864.png)
Benzene, 1-methyl-4-[(phenylethynyl)sulfonyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzene, 1-methyl-4-[(phenylethynyl)sulfonyl]- is an organic compound with the molecular formula C15H12O2S It is a derivative of benzene, featuring a methyl group and a phenylethynylsulfonyl group attached to the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-methyl-4-[(phenylethynyl)sulfonyl]- typically involves the reaction of 1-methyl-4-iodobenzene with phenylethynylsulfonyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified using column chromatography to obtain the desired compound in high yield.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: Benzene, 1-methyl-4-[(phenylethynyl)sulfonyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield the corresponding sulfide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles like bromine or nitric acid in the presence of a catalyst.
Major Products Formed:
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted benzene derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
Benzene, 1-methyl-4-[(phenylethynyl)sulfonyl]- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of Benzene, 1-methyl-4-[(phenylethynyl)sulfonyl]- involves its interaction with specific molecular targets. The phenylethynylsulfonyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the inhibition of their activity. This interaction can disrupt various biochemical pathways, resulting in the compound’s observed biological effects.
Vergleich Mit ähnlichen Verbindungen
- Benzene, 1-methyl-4-(phenylsulfonyl)-
- Benzene, 1-methyl-4-(phenylethynyl)-
- Benzene, 1-methyl-4-(phenylthio)-
Comparison: Benzene, 1-methyl-4-[(phenylethynyl)sulfonyl]- is unique due to the presence of both the phenylethynyl and sulfonyl groups. This combination imparts distinct chemical reactivity and biological activity compared to its analogs. For example, the sulfonyl group enhances the compound’s ability to form covalent bonds with proteins, while the phenylethynyl group contributes to its stability and electronic properties.
Eigenschaften
CAS-Nummer |
28995-88-2 |
|---|---|
Molekularformel |
C15H12O2S |
Molekulargewicht |
256.3 g/mol |
IUPAC-Name |
1-methyl-4-(2-phenylethynylsulfonyl)benzene |
InChI |
InChI=1S/C15H12O2S/c1-13-7-9-15(10-8-13)18(16,17)12-11-14-5-3-2-4-6-14/h2-10H,1H3 |
InChI-Schlüssel |
LCFRAXQOCAQFJR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C#CC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![9H-9-(2-Naphthyl)-benzo[4,5]thieno[3,2-b]thieno[3,4-d]pyrrole](/img/structure/B14118785.png)
![ethyl 4-(3,4-dimethylphenyl)-2-[[2-[(4-oxo-5-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]acetyl]amino]thiophene-3-carboxylate](/img/structure/B14118786.png)
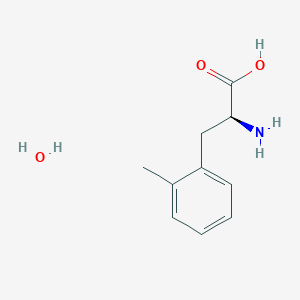
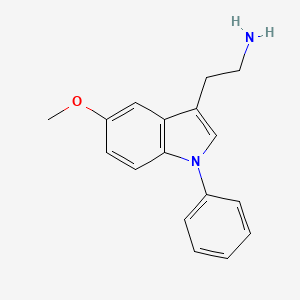


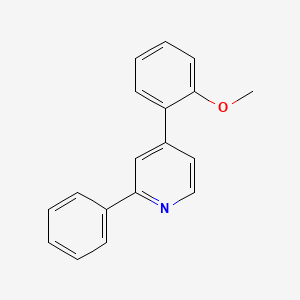
![(2E)-[2-(2-nitrophenyl)hydrazinylidene][4-(4-nitrophenyl)-1,3-thiazol-2-yl]ethanenitrile](/img/structure/B14118831.png)
![N-(4-butylphenyl)-2-(3-(2-methoxyphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14118833.png)
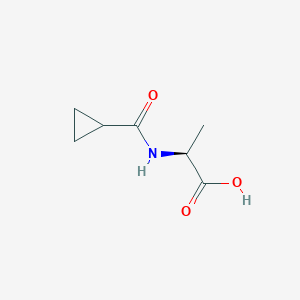
![N-(2,3-dimethylphenyl)-2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B14118852.png)

